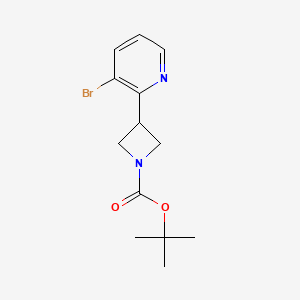

Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

货号 B8795972

分子量: 313.19 g/mol

InChI 键: MHUUNPQADFLVMN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08957073B2

Procedure details

A 5 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen was charged with zinc dust (138 g, preactivated according to the above Preparation 1, 2.11 mol, 2 eq.) and DMA (370 mL, anhydrous). 1,2-dibromoethane (13 mL, 0.158 mol, 0.15 eq, Aldrich) was then added over 5 min, followed by TMSCl (20 mL, 0.158 mol, 0.15 eq, Acros) over 5 min. The reaction mixture was stirred for 20 min at RT. A solution of N-Boc-3-iodoazetidine (2) (448 g, 1.583 mol, 1.5 eq, CNH Technologies) in DMA (925 mL, anhydrous) was added over 25 min keeping the internal temperature below 65° C. using a water bath. The suspension was stirred for 1 h at RT at which point it was degassed with nitrogen. Stirring was stopped and the suspension was allowed to stand. A 12 L 3-neck round bottom flask fitted with a mechanical stirrer was charged with 2,3-dibromopyridine (1) (250 g, 1.055 mol, 1.0 eq, Frontier Scientific), PdCl2dppf.CH2Cl2 (25.8 g, 31.65 mmol, 0.03 eq, Aldrich), CuI (12.5 g, 65.41 mmol, 0.062 eq, Aldrich), and DMA (925 mL, anhydrous). The solution was degassed with nitrogen. The clear zinc reagent solution above the residual solid zinc was poured into the 12 L flask under nitrogen. The brown solution was degassed with nitrogen and heated to 80° C. for 17 h at which point LCMS indicated complete conversion of 2,3-dibromopyridine (1). The reaction mixture was transferred to brine (2 L) in 22 L separatory funnel. Water (2 L) and EtOAc (4 L) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×3 L). The combined organics were washed with water (3×3 L) and brine (2 L), dried over sodium sulfate and evaporated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 5:1) to obtain 289 g of impure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate (3) which was distilled under high vacuum to remove the impurity (N-Boc-azetidine) to give 281 g of pure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate. Yield: 85%.

[Compound]

Name

PdCl2dppf

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

CuI

Quantity

12.5 g

Type

catalyst

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

BrCCBr.C[Si](Cl)(C)C.[C:10]([N:17]1[CH2:20][CH:19](I)[CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].Br[C:23]1[C:28]([Br:29])=[CH:27][CH:26]=[CH:25][N:24]=1.C(Cl)Cl>CC(N(C)C)=O.[Zn].[Cu]I>[Br:29][C:28]1[C:23]([CH:19]2[CH2:20][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:18]2)=[N:24][CH:25]=[CH:26][CH:27]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Two

|

Name

|

|

|

Quantity

|

925 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

370 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

448 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1CC(C1)I

|

|

Name

|

|

|

Quantity

|

925 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=C1Br

|

[Compound]

|

Name

|

PdCl2dppf

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

25.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Nine

|

Name

|

CuI

|

|

Quantity

|

12.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 20 min at RT

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature below 65° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The suspension was stirred for 1 h at RT at which point it

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was degassed with nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 12 L 3-neck round bottom flask fitted with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was degassed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The clear zinc reagent solution above the residual solid zinc was poured into the 12 L flask under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The brown solution was degassed with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 80° C. for 17 h at which point LCMS

|

|

Duration

|

17 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was transferred to brine (2 L) in 22 L separatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (2 L) and EtOAc (4 L) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with EtOAc (2×3 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with water (3×3 L) and brine (2 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 5:1)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C(=NC=CC1)C1CN(C1)C(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 289 g | |

| YIELD: CALCULATEDPERCENTYIELD | 87.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |